molecular formula C20H21N3O2S B12492525 5-(4-ethoxyphenyl)-N-[4-(methylsulfanyl)benzyl]-1H-pyrazole-3-carboxamide

5-(4-ethoxyphenyl)-N-[4-(methylsulfanyl)benzyl]-1H-pyrazole-3-carboxamide

Cat. No.: B12492525
M. Wt: 367.5 g/mol
InChI Key: XFTDFSWULYNVAP-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-2H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, an ethoxyphenyl group, and a methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-2H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. The ethoxyphenyl and methylsulfanylphenyl groups are then introduced through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-2H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-2H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-2H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-2H-pyrazole-3-carboxamide
  • 5-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-2H-pyrazole-3-carboxylic acid
  • 5-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-2H-pyrazole-3-thiol

Uniqueness

The unique combination of the ethoxyphenyl and methylsulfanylphenyl groups in 5-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-2H-pyrazole-3-carboxamide imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H21N3O2S/c1-3-25-16-8-6-15(7-9-16)18-12-19(23-22-18)20(24)21-13-14-4-10-17(26-2)11-5-14/h4-12H,3,13H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

XFTDFSWULYNVAP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=C(C=C3)SC

Origin of Product

United States

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